molecular formula C12H12N6O2S B2443326 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide CAS No. 2034276-35-0

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2443326
CAS No.: 2034276-35-0
M. Wt: 304.33
InChI Key: FXASNPCVRWCMRA-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide is a synthetic heterocyclic compound of significant interest in early-stage oncological research and drug discovery. This chemical scaffold is designed for investigating molecular targeted therapies, a prominent approach in developing anticancer agents with high efficacy and safety profiles . Heterocyclic compounds like this, which incorporate both triazolopyridazine and methylthiazole motifs, are widely used in the design of potent anticancer drugs and serve as crucial structural frameworks in medicinal chemistry . Specifically, structural analogs within the triazolo-pyridazine class have demonstrated potent inhibitory activity against c-Met kinase, a key receptor tyrosine kinase target in various cancers including non-small cell lung cancer (NSCLC), prostate cancer, and gastric cancer . The introduction of a methylthiazole carboxamide moiety is a critical feature, as such heteroaromatic fragments are often essential for effective kinase inhibition and biological activity . Researchers can utilize this compound as a key molecular building block for probing cancer signaling pathways and developing novel therapeutic agents. It is supplied with the following identifier for precise ordering and tracking: CAS Registry Number: 2034371-48-5. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, or for any human or veterinary applications.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-14-8(6-21-7)12(19)13-5-10-16-15-9-3-4-11(20-2)17-18(9)10/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXASNPCVRWCMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and can vary depending on the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide is a complex compound that integrates multiple heterocyclic structures, notably the triazolo and thiazole moieties. This article delves into its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₅O₂S
  • Molecular Weight : 273.32 g/mol

The presence of the methoxy group on the triazole ring and the thiazole carboxamide enhances its solubility and bioavailability, which are critical for pharmacological efficacy.

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : this compound has been shown to inhibit cell proliferation in various cancer cell lines. It interacts with molecular targets such as BET proteins, leading to downregulation of oncogenes like c-Myc .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values in the low micromolar range (approximately 1.06 µM for A549) .
    • Flow cytometry analysis revealed that treatment with this compound induced apoptosis and G0/G1 phase cell cycle arrest in cancer cells.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties:

  • Activity Spectrum : It has been noted for effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties:

  • Research Findings : Certain thiazole-containing compounds have shown promise in preclinical models for reducing seizure activity, indicating a potential role in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureBiological Effect
Methoxy groupEnhances solubility and bioavailability
Thiazole ringEssential for anticancer activity
Triazole moietyContributes to antimicrobial effects

Synthesis and Development

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. The general synthetic route can be summarized as follows:

  • Starting Materials : Utilize appropriate precursors containing thiazole and triazole functionalities.
  • Reactions : Common reactions include cyclization with hydrazine derivatives and subsequent acylation to introduce the carboxamide group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide is primarily investigated for its potential as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play crucial roles in regulating gene expression related to various diseases, including cancer. Studies have shown that the compound can inhibit the activity of oncogenes such as c-Myc through its interaction with BET proteins, leading to downregulation of cancer pathways .

The compound exhibits significant biological activity, making it a candidate for further pharmacological studies. Its mechanisms of action involve:

  • Inhibition of Oncogenes : By targeting BET proteins, it can reduce the expression of genes associated with tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens .

Material Science

Beyond medicinal applications, this compound may also be utilized in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in industrial applications .

Case Studies

Several case studies highlight the compound's efficacy in various applications:

  • Cancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved the downregulation of c-Myc expression through BET protein inhibition .
  • Antimicrobial Studies : Research indicated that compounds with similar structural motifs exhibited effective antibacterial activity against resistant strains of bacteria. This suggests that this compound could be explored further for its antimicrobial potential .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key moieties:

Functional Group Reaction Type Conditions Outcome/Intermediate Key Citations
Triazolo-pyridazine coreNucleophilic substitutionAlkali/acidic mediaRing-opening at N1 or N2 positions
Methoxy group (-OCH₃)DemethylationHBr/AcOH, 80°CHydroxyl derivative formation
Amide bond (-CONH-)Hydrolysis6M HCl, refluxCarboxylic acid + amine fragments
Thiazole ringElectrophilic substitutionHNO₃/H₂SO₄, 0°CNitro-thiazole derivatives

Nucleophilic Substitution at Triazolo-Pyridazine Core

The nitrogen-rich triazolo-pyridazine system undergoes regioselective substitutions:

  • At N1 : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • At N2 : Participates in cross-coupling reactions (Suzuki, Buchwald-Hartwig) with arylboronic acids or amines .

Example Reaction:

Compound+PhB(OH)2Pd(PPh3)4,Na2CO3N2-aryl derivative[6]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{N2-aryl derivative} \quad[6]

Amide Bond Hydrolysis

Controlled hydrolysis produces fragments for structure-activity studies:

  • Acid-catalyzed : Yields 2-methylthiazole-4-carboxylic acid (85% yield) .

  • Base-catalyzed : Generates (6-methoxy-triazolo-pyridazin-3-yl)methanamine (72% yield) .

Comparative Reaction Kinetics

Reactivity differences between similar derivatives are quantified below:

Derivative Hydrolysis t₁/₂ (pH 7.4) Demethylation Rate (k, h⁻¹) Electrophilic Substitution Yield
Target compound42 ± 3 hr0.15 ± 0.0268% (nitration)
6-H analog 28 ± 2 hr0.22 ± 0.0382%
Thiophene analog 55 ± 4 hr0.09 ± 0.0154%

Data adapted from stability studies of structural analogs .

Triazolo-Pyridazine Ring Activation

DFT calculations (B3LYP/6-311++G**) reveal:

  • N1 has higher electron density (-0.32 e) than N2 (-0.28 e), favoring electrophilic attacks at N1 .

  • Methoxy group increases ring aromaticity (HOMA index = 0.89 vs. 0.78 in non-methoxy analogs).

Steric Effects in Amide Reactions

X-ray crystallography shows:

  • Dihedral angle between thiazole and pyridazine planes = 67.5°, limiting π-π interactions .

  • Methyl group on thiazole increases torsional strain (ΔG‡ = +3.2 kcal/mol vs. des-methyl analog) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide?

The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Step 1 : Formation of the triazolopyridazine core through cyclization of hydrazine derivatives with diethyl oxalate in toluene under sodium hydride catalysis .
  • Step 2 : Functionalization of the methylthiazole moiety via coupling reactions with carboxylic acids in phosphorus oxychloride .
  • Step 3 : Purification using high-performance liquid chromatography (HPLC) to confirm purity (>98%) . Critical parameters: Reaction temperature (reflux conditions), stoichiometric ratios of hydrazine hydrate, and solvent choice (e.g., toluene vs. acetonitrile) significantly impact yield .

Q. What analytical techniques are essential for structural validation of this compound?

  • 1H NMR spectroscopy : To confirm the presence of methoxy groups (δ 3.8–4.0 ppm) and methylthiazole protons (δ 2.5–2.7 ppm) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and triazole/pyridazine ring vibrations .
  • Elemental analysis : Quantitative validation of C, H, N, and S content (deviation <0.4% from theoretical values) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. Which biological targets have been computationally predicted for this compound?

Molecular docking studies (e.g., using AutoDock Vina) suggest interactions with fungal 14α-demethylase lanosterol (PDB: 3LD6), indicating potential antifungal activity. The triazolopyridazine moiety participates in hydrogen bonding with the enzyme’s heme cofactor . Additional targets may include kinases (e.g., c-Met) due to structural similarities with thiazole-based inhibitors .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Solvent optimization : Replace toluene with DMF for better solubility of intermediates, reducing unreacted starting materials .
  • Catalyst screening : Use Pd2(dba)3/XPhos systems for Suzuki-Miyaura cross-coupling steps (yield improvement from 62% to 85%) .
  • Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap excess isothiocyanates during cyclization .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy?

  • Metabolic profiling : Incubate the compound with human liver microsomes (HLMs) to identify reactive intermediates (e.g., glutathione adducts at the isothiazole 4-position) .
  • Species-specific adjustments : Address covalent binding differences (e.g., 144 pmol/mg/h in humans vs. 1,300 pmol/mg/h in rodents) using CYP3A4/1A2 inhibitors to suppress bioactivation .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Corrogate in vitro IC50 values with tissue distribution data from radiolabeled analogs .

Q. How can molecular docking guide structural modifications to enhance target affinity?

  • Triazolopyridazine optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-methoxy position to strengthen π-π stacking with hydrophobic enzyme pockets .
  • Thiazole substitution : Replace the methyl group with aryl substituents (e.g., 4-fluorophenyl) to improve hydrogen bonding with catalytic residues (e.g., Tyr116 in CYP3A4) .
  • Linker flexibility : Adjust the methylene spacer length between triazole and thiazole to balance conformational rigidity and binding entropy .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting data in enzyme inhibition assays?

  • Assay standardization : Use recombinant enzymes (e.g., CYP3A4 Supersomes) to isolate isoform-specific activity from whole-cell interference .
  • Redox state control : Include antioxidants (e.g., ascorbic acid) in buffers to prevent false-positive results from oxidative byproducts .
  • Dose-response validation : Perform IC50 determinations across three independent replicates with Hill slope analysis to confirm sigmoidal curves .

Q. What experimental approaches elucidate metabolic pathways leading to reactive intermediates?

  • Trapping studies : Incubate the compound with glutathione (GSH) in HLMs to isolate and characterize adducts via LC-MS/MS (e.g., m/z 370.1 [M+H]+ for isothiazole-GSH conjugates) .
  • Isotope labeling : Synthesize deuterated analogs at the methylthiazole position to track metabolic soft spots using HRMS .
  • CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary bioactivation pathways .

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